

# spectroscopic data of 3,5-Dimethyl-4-nitrobenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of **3,5-Dimethyl-4-nitrobenzoic Acid**

**Authored by: Dr. Gemini, Senior Application Scientist**

## Introduction

**3,5-Dimethyl-4-nitrobenzoic acid** is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.<sup>[1]</sup> Its molecular structure, characterized by a highly substituted benzene ring bearing both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, purity, and for quality control in synthetic applications.

This technical guide provides a comprehensive analysis of the spectroscopic data of **3,5-Dimethyl-4-nitrobenzoic acid**. As Senior Application Scientist, my objective is not merely to present data, but to offer a field-proven perspective on how this information is acquired, interpreted, and synthesized to build a self-validating structural confirmation. We will explore the causality behind the spectral features, grounding our analysis in the fundamental principles of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

## Compound Identification and Molecular Structure

A precise understanding of the molecular architecture is the foundation of all spectroscopic interpretation. **3,5-Dimethyl-4-nitrobenzoic acid** is a rigid aromatic structure where steric and electronic effects significantly influence the spectral output.

Table 1: Chemical Identity and Physical Properties of **3,5-Dimethyl-4-nitrobenzoic acid**

Parameter	Value	Source(s)
IUPAC Name	<b>3,5-dimethyl-4-nitrobenzoic acid</b>	<a href="#">[2]</a>
Synonyms	4-Nitro-3,5-dimethylbenzoic acid, 4-nitromesitylenic acid	<a href="#">[2]</a>
CAS Number	3095-38-3	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	195.17 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to pale yellow crystalline powder	<a href="#">[1]</a>

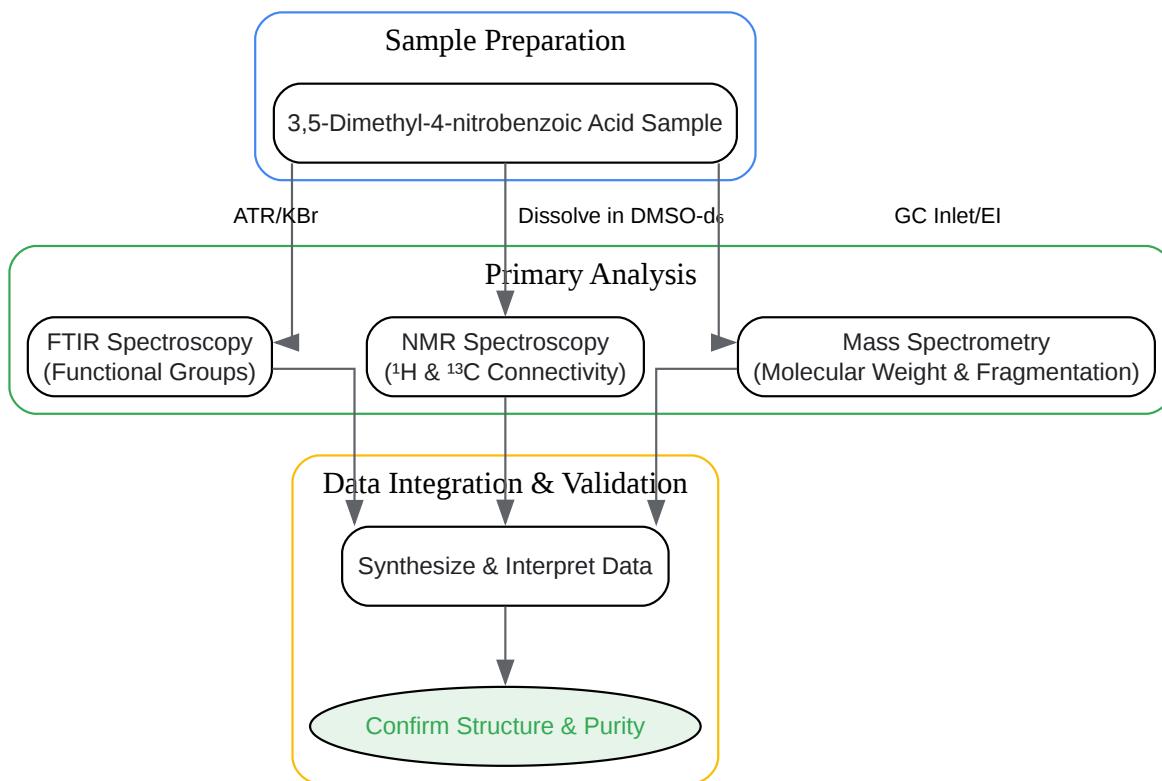
| Melting Point | 221-223 °C |[\[5\]](#) |

Below is the annotated chemical structure, which will serve as our reference for all subsequent spectral assignments.

**Figure 1:** Annotated Structure of **3,5-Dimethyl-4-nitrobenzoic acid**

## Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. Instead, we employ an orthogonal workflow where each analysis (IR, NMR, MS) provides complementary information. This creates a robust, self-validating system for structural elucidation.



[Click to download full resolution via product page](#)

**Figure 2:** Integrated workflow for spectroscopic validation.

## Infrared (IR) Spectroscopy: Functional Group Analysis

**Expertise & Causality:** FTIR is the initial, rapid assessment for identifying key functional groups. The vibrational frequencies of bonds are sensitive to their environment. For **3,5-Dimethyl-4-nitrobenzoic acid**, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the nitro N-O stretches, and aromatic C-H and C=C bonds. The presence of all these bands provides strong initial evidence for the proposed structure.

**Protocol:** Attenuated Total Reflectance (ATR)-FTIR

- Instrument Setup: A Bruker Tensor 27 FT-IR or similar instrument equipped with a DuraSamplIR II ATR accessory is used.[2]
- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorbances.
- Sample Application: A small, spatula-tip amount of the crystalline sample is placed directly onto the ATR diamond crystal.
- Pressure Application: A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal.
- Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The resulting spectrum is baseline-corrected and annotated.

Trustworthiness: This ATR protocol is solvent-free, non-destructive, and requires minimal sample preparation, ensuring the spectrum is representative of the bulk material with high reproducibility.

Table 2: Key IR Absorption Bands for **3,5-Dimethyl-4-nitrobenzoic acid**

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale & Interpretation
2500-3300 (broad)	O-H stretch	Carboxylic Acid	<p><b>The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.</b></p>
~1700	C=O stretch	Carboxylic Acid	<p>Strong, sharp absorption. Its position indicates conjugation with the aromatic ring, which slightly lowers the frequency from a typical aliphatic acid.</p>
1520-1560 & 1340-1380	N=O asymmetric & symmetric stretch	Nitro Group (-NO <sub>2</sub> )	<p>Two distinct, strong bands confirming the presence of the nitro group. The asymmetric stretch appears at higher frequency.[2]</p>
3000-3100	C-H stretch	Aromatic	<p>Absorption from the C-H bonds on the benzene ring.</p>

| 1600, 1475 | C=C stretch | Aromatic Ring | Peaks characteristic of the benzene ring skeletal vibrations. |

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

**Expertise & Causality:** NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. The chemical shift of each nucleus is determined by its local electronic environment, while spin-spin coupling reveals neighboring protons. For this molecule, symmetry is a key factor. Due to the plane of symmetry bisecting the C1-C4 axis, the two methyl groups (at C3 and C5) are chemically equivalent, as are the two aromatic protons (at C2 and C6). This simplifies the spectrum significantly.

**Protocol:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition

- **Sample Preparation:** Dissolve ~10-15 mg of **3,5-Dimethyl-4-nitrobenzoic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is chosen for its excellent ability to dissolve polar aromatic acids and to allow observation of the exchangeable carboxylic acid proton.
- **Instrument:** Data is acquired on a 500 MHz spectrometer (e.g., Bruker MR-500).
- **$^1\text{H}$  NMR Acquisition:** A standard proton experiment is run. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to distinguish CH/CH<sub>3</sub> from quaternary carbons. Typically, 1024 scans are required for good signal-to-noise.
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d<sub>6</sub>:  $\delta$  2.50 ppm for  $^1\text{H}$ ,  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).

### $^1\text{H}$ NMR Spectral Interpretation

Due to the molecule's symmetry, we predict three distinct signals.

Table 3: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale & Interpretation
~13.5	Singlet (broad)	1H	-COOH (H <sup>7</sup> )	The carboxylic acid proton is highly deshielded and appears far downfield. Its signal is often broad due to chemical exchange. This is consistent with data for similar aromatic acids in DMSO-d <sub>6</sub> .
~8.0	Singlet	2H	Ar-H (H <sup>2</sup> & H <sup>6</sup> )	These two equivalent aromatic protons are deshielded by the adjacent electron-withdrawing carboxylic acid group. They appear as a singlet because they have no adjacent proton neighbors to couple with.

| ~2.4 | Singlet | 6H | -CH<sub>3</sub> (H<sup>8</sup> & H<sup>9</sup>) | The two equivalent methyl groups are attached to the aromatic ring. Their chemical shift is in the typical range for benzylic methyl protons. They appear as a singlet as they are not coupled to any other protons. |

### <sup>13</sup>C NMR Spectral Interpretation

Symmetry again dictates that we will see fewer signals than the total number of carbons. We expect 6 distinct signals for the 9 carbon atoms.

Table 4: Predicted <sup>13</sup>C NMR Data (126 MHz, DMSO-d<sub>6</sub>) | Predicted Shift ( $\delta$ , ppm) | Carbon Type | Assignment | Rationale & Interpretation | | --- | --- | --- | --- | --- | | ~167 | Quaternary | -COOH (C<sup>7</sup>) | The carbonyl carbon of the carboxylic acid appears significantly downfield, as is characteristic. This is consistent with data for other benzoic acids. | | ~150 | Quaternary | C-NO<sub>2</sub> (C<sup>4</sup>) | The carbon directly attached to the highly electronegative nitro group is strongly deshielded. | | ~135 | Quaternary | C-CH<sub>3</sub> (C<sup>3</sup> & C<sup>5</sup>) | The two equivalent methyl-bearing carbons. | | ~132 | CH | C-H (C<sup>2</sup> & C<sup>6</sup>) | The two equivalent aromatic methine carbons. | | ~128 | Quaternary | C-COOH (C<sup>1</sup>) | The ipso-carbon attached to the carboxylic acid group. | | ~17 | CH<sub>3</sub> | -CH<sub>3</sub> (C<sup>8</sup> & C<sup>9</sup>) | The two equivalent methyl carbons appear in the typical aliphatic region of the spectrum. |

**Figure 3:** Predicted NMR signal correlations to the molecular structure.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

**Expertise & Causality:** Electron Ionization (EI) Mass Spectrometry is a high-energy technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M<sup>+</sup>) and structural clues from the fragmentation pattern. The pattern is a reproducible "fingerprint" resulting from the cleavage of the weakest bonds in the molecular ion.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent like ethyl acetate.
- **Injection:** 1  $\mu$ L of the solution is injected into the GC, which separates the analyte from any volatile impurities.

- Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, generating a mass spectrum.

Trustworthiness: GC-MS provides confidence in the molecular weight and offers an orthogonal confirmation of purity. The fragmentation data must be consistent with the structure derived from NMR and IR.

Table 5: Key Mass Spectrometry Data (GC-MS)

m/z Value	Proposed Ion	Formula	Interpretation	Source
195	$[M]^{+}$	$[C_9H_9NO_4]^{+}$	Molecular Ion Peak. <b>Confirms the molecular weight of the compound is 195.17 g/mol .</b>	[2]
178	$[M - OH]^{+}$	$[C_9H_8NO_3]^{+}$	Loss of a hydroxyl radical ( $\cdot OH$ ) from the carboxylic acid group. A common fragmentation pathway for benzoic acids.	Predicted

| 133 |  $[M - OH - NO_2]^{+}$  |  $[C_9H_8O]^{+}$  | Subsequent loss of a nitro radical ( $\cdot NO_2$ ) from the m/z 178 fragment. This significant fragment helps confirm the presence and location of both substituents. | [2] |

## Conclusion

The spectroscopic characterization of **3,5-Dimethyl-4-nitrobenzoic acid** provides a clear and internally consistent confirmation of its structure. IR spectroscopy validates the presence of the essential carboxylic acid and nitro functional groups. NMR spectroscopy authoritatively maps the C-H framework, with the simplicity of the spectrum providing definitive proof of the molecule's symmetry. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the proposed structure. This integrated, multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is indispensable for researchers, scientists, and drug development professionals who rely on the unequivocal identity and purity of their chemical materials.

## References

- Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249413, **3,5-Dimethyl-4-nitrobenzoic acid**. PubChem.
- Matrix Fine Chemicals. (n.d.). **3,5-DIMETHYL-4-NITROBENZOIC ACID** | CAS 3095-38-3.
- Stenutz, R. (n.d.). **3,5-dimethyl-4-nitrobenzoic acid**. Stenutz.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3,5-Dimethyl-4-nitrobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-DIMETHYL-4-NITROBENZOIC ACID | CAS 3095-38-3 [matrix-fine-chemicals.com]
- 4. 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039 [biosynth.com]
- 5. rsc.org [rsc.org]

- To cite this document: BenchChem. [spectroscopic data of 3,5-Dimethyl-4-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181323#spectroscopic-data-of-3-5-dimethyl-4-nitrobenzoic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)